![molecular formula C24H36N2 B14415858 4-Methyl-4'-tridecyl-2,2'-bipyridine CAS No. 85801-76-9](/img/structure/B14415858.png)
4-Methyl-4'-tridecyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4’-tridecyl-2,2’-bipyridine is a derivative of bipyridine, a class of compounds known for their coordination chemistry and applications in various fields. This compound features a bipyridine core with a methyl group at the 4-position and a tridecyl chain at the 4’-position, making it unique in its structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4’-tridecyl-2,2’-bipyridine typically involves the functionalization of bipyridine derivatives. One common method includes the alkylation of 4-methyl-2,2’-bipyridine with tridecyl bromide under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4’-tridecyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the bipyridine core into more saturated derivatives.
Substitution: The methyl and tridecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted bipyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-Methyl-4’-tridecyl-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of advanced materials, such as conductive polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-Methyl-4’-tridecyl-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules and pathways, leading to various effects. The bipyridine core facilitates electron transfer processes, making it useful in redox reactions and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative without the methyl and tridecyl groups.
2,2’-Bipyridine: Another bipyridine isomer with different substitution patterns.
Viologens: Bipyridine derivatives known for their electrochemical properties.
Uniqueness
4-Methyl-4’-tridecyl-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The long tridecyl chain enhances its solubility in non-polar solvents, while the methyl group influences its reactivity and coordination behavior .
Eigenschaften
85801-76-9 | |
Molekularformel |
C24H36N2 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
2-(4-methylpyridin-2-yl)-4-tridecylpyridine |
InChI |
InChI=1S/C24H36N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-22-16-18-26-24(20-22)23-19-21(2)15-17-25-23/h15-20H,3-14H2,1-2H3 |
InChI-Schlüssel |
BVMBSXRIWGULSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.